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Compound of Interest

Compound Name:
3-bromo-5-methyl-1H-

pyrazolo[3,4-c]pyridine

CAS No.: 1374652-69-3

Cat. No.: B1403372

Get Quote

Application Note: Multidimensional Functionalization of the Pyrazolo[3,4-c]pyridine Core

Executive Summary & Strategic Analysis
The pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, primarily due to

its bioisosteric relationship with purines.[1] This structural similarity allows it to effectively target

ATP-binding pockets in kinases (e.g., JAK, GSK-3, Chk1) and protein-protein interaction

interfaces (e.g., PEX14–PEX5).

However, the utility of this scaffold is often limited by synthetic intractability.[1] The core

presents a "reactivity dichotomy": the electron-rich pyrazole ring typically demands electrophilic

functionalization, while the electron-deficient pyridine ring resists it, requiring nucleophilic or

metallation-based strategies.

This guide provides a validated roadmap for orthogonal functionalization across four distinct

vectors:

N1/N2: Regioselective alkylation (The "Switch").
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C3: Electrophilic aromatic substitution and cross-coupling.

C5: Nucleophilic aromatic substitution (

) and Buchwald-Hartwig amination.

C7: Directed ortho-metallation (DoM).

Reactivity Map & Logic
To design effective synthetic routes, one must visualize the electronic bias of the scaffold. The

diagram below illustrates the orthogonal reactivity zones.

Decision Matrix
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Step 3: Pyridine Manipulation
(Late-Stage Diversification)
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Caption: Orthogonal reactivity vectors of the pyrazolo[3,4-c]pyridine core. N1/N2 require

steric/thermodynamic control; C3 is accessible via Pd-catalysis; C5/C7 require activation via

metallation or leaving groups.

Detailed Functionalization Modules
Module A: Regioselective N-Alkylation (N1 vs. N2)
The most common bottleneck is obtaining a single N-alkyl regioisomer.
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The Problem: Direct alkylation often yields mixtures. N1 is generally the thermodynamic

product (stabilized by aromaticity), while N2 is the kinetic product.

The Solution: Use of transient blocking groups or specific conditions to force regioselectivity.

Protocol 1: Thermodynamic Control (N1-Selectivity)

Conditions: Use

in DMF at elevated temperatures (

).

Mechanism: High temperature allows equilibration to the more stable N1 isomer.

Observation: If N2 alkylation occurs initially, the reversibility under basic thermal conditions

favors N1 over time.

Protocol 2: Kinetic/Steric Control (N2-Selectivity)

Strategy: Introduce a bulky protecting group (e.g., THP or SEM) which may favor N2 initially

or allow separation.

Alternative: Use of Mitsunobu conditions (

, DIAD) often alters the selectivity profile compared to basic alkylation.

Module B: C3-Functionalization (The "Warhead" Vector)
The C3 position is ideal for attaching aryl or heteroaryl "warheads" to engage the hinge region

of kinases.

Key Reaction: C3-Iodination & Suzuki Coupling

Iodination: NIS (N-iodosuccinimide) in DMF is highly effective.

Coupling: Standard Pd-catalyzed conditions work well, but C3-boronates can also be

synthesized for reverse-polarity couplings.
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Module C: Pyridine Ring Functionalization (C5 & C7)
This is the most technically demanding module. The pyridine ring is electron-deficient, resisting

electrophilic attack.

C5 (Halogenated Precursors): Start with 5-chloro- or 5-bromo- derivatives. These undergo

efficient Buchwald-Hartwig amination to introduce solubilizing amines.

C7 (C-H Activation): This position, adjacent to the bridgehead and the pyridine nitrogen, is

acidic enough for Directed Ortho-Metallation (DoM).

Reagent:TMPMgCl[2][3]·LiCl (Knochel-Hauser Base) is superior to

-BuLi as it avoids nucleophilic attack on the pyridine ring and tolerates functional groups.

Master Protocol: Sequential Multi-Vector Decoration
This protocol describes a "Hit-to-Lead" sequence synthesizing a tri-substituted core: N1-alkyl,

C3-aryl, C7-alkyl.

Reagents Required:

5-bromo-1H-pyrazolo[3,4-c]pyridine

SEM-chloride (2-(Trimethylsilyl)ethoxymethyl chloride)

NIS (N-iodosuccinimide)

TMPMgCl[1][2][3]·LiCl (1.0 M in THF/Toluene)

Pd(dppf)Cl2, Aryl boronic acids

Step 1: Protection & Iodination (The Setup)
Suspend 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in DMF.

Add

(1.2 eq,
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) followed by SEM-Cl (1.1 eq). Stir 1h.

Note: Separation of N1/N2 isomers may be required here via column chromatography

(Hex/EtOAc). N1-SEM is typically less polar.

Dissolve the protected intermediate in DMF. Add NIS (1.1 eq). Stir at RT for 2h.

Checkpoint: LCMS should show conversion to the 3-iodo-5-bromo species.

Step 2: C3-Suzuki Coupling (The First Vector)
Combine 3-iodo intermediate (1.0 eq), Aryl-Boronic Acid (1.2 eq),

(2.0 eq).

Add

(5 mol%) in Dioxane/Water (4:1).

Heat at

for 4h under

.

Workup and purify. The bromine at C5 remains intact due to the higher reactivity of the C3-

iodide.

Step 3: C7-Metallation & Trapping (The Advanced
Vector)
Caution: Strictly anhydrous conditions required.

Dissolve the product from Step 2 in dry THF under Argon. Cool to

.

Add TMPMgCl·LiCl (1.5 eq) dropwise. Stir for 30 min.
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Mechanism:[4][5][6][7] The base selectively deprotonates C7 (the most acidic proton

remaining).

Add electrophile (e.g., MeI, Iodine, or perform Negishi coupling by adding

then a Pd-catalyst/Aryl-halide).

Quench with sat.

.

Step 4: Deprotection
Treat with TFA/DCM (1:1) or TBAF/THF to remove the SEM group.

Data Summary: Optimization Parameters
Reaction Step Critical Parameter

Recommended
Condition

Why?

N-Alkylation Regioselectivity

Base:

, Solvent: DMF, Temp:

Promotes

thermodynamic

equilibration to N1.

C3-Iodination Conversion NIS in DMF (RT)

Milder than

; avoids over-

halogenation.

C7-Metallation Chemoselectivity
TMPMgCl[1][2][3]·LiCl

@

Prevents nucleophilic

attack on Pyridine ring

(common with

-BuLi).

C5-Amination Catalyst Choice
Pd(OAc)2 + XPhos or

RuPhos

Bulky ligands required

for electron-deficient

pyridine coupling.

Workflow Diagram
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Start:
5-bromo-1H-pyrazolo[3,4-c]pyridine

Step 1: N-Protection (SEM)
+ C3 Iodination (NIS)

Step 2: C3 Selective Suzuki
(Targets I over Br)

 Pd(0), Ar-B(OH)2

Step 3: C7 Functionalization
(TMPMgCl·LiCl + Electrophile)

 1. TMPMgCl·LiCl
2. Electrophile

Step 4: C5 Modification
(Buchwald-Hartwig or Negishi)

 Pd, Amine/Base

Final Product:
Trisubstituted Kinase Inhibitor

 Deprotection

Click to download full resolution via product page

Caption: Step-wise synthesis pipeline for multi-vector functionalization, highlighting the

orthogonality of Halogen (Br vs I) and C-H activation steps.

Troubleshooting & "Senior Scientist" Tips
The "N-Alkylation Ratio" Trap: If you absolutely need the N2 isomer and cannot get it via

direct alkylation, consider synthesizing the core de novo from a hydrazine precursor that

already carries the substituent, rather than alkylating the formed ring.
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Lithiation Safety: When using TMPMgCl·LiCl at C7, ensure your C3 substituent does not

have sensitive protons (like free OH or NH). Protect these first.

Purification: Pyrazolo-pyridines are polar. If your product is stuck on silica, add 1-5%

Triethylamine to your eluent or switch to C18 Reverse Phase chromatography.

C3-Borylation Alternative: If the C3-halide is unstable or unreactive, you can reverse the

polarity. Use a C3-H precursor, Ir-catalyzed borylation (dtbpy,

) to install a C3-BPin, then couple with an Aryl-Halide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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